molecular formula C14H17NO2 B2440519 1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one CAS No. 2196443-75-9

1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one

Cat. No. B2440519
CAS RN: 2196443-75-9
M. Wt: 231.295
InChI Key: HLPIGZLNUDDGRU-UHFFFAOYSA-N
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Description

This compound, “1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one”, is a chemical compound that incorporates furan and azaspiro ring systems . It has been used in the synthesis of new acyclic sugar derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding hydrazide with different aldose sugars . The formed hydrazones undergo heterocyclization to afford the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, an azaspiro ring, and a prop-2-en-1-one group . The exact structure would require more specific information or a detailed analysis using spectroscopic techniques.

properties

IUPAC Name

1-[3-(furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-12(16)15-10-14(7-3-4-8-14)13(15)11-6-5-9-17-11/h2,5-6,9,13H,1,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPIGZLNUDDGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(C1C3=CC=CO3)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one

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